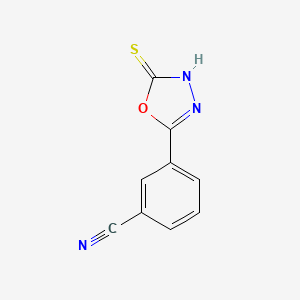

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDXWQZBXRKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435636 | |

| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-77-3 | |

| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile

CAS: 203268-77-3 Role: Pharmacophore Scaffold & Advanced Intermediate Content Type: Technical Whitepaper for Drug Discovery Professionals[1]

Executive Summary

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile (CAS 203268-77-3) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry.[1] It combines a rigid 1,3,4-oxadiazole core—a bioisostere of amide and ester linkages—with two distinct functional handles: a benzonitrile group (electronic modulator, H-bond acceptor) and a thiol/thione moiety (nucleophilic center).[1]

This compound serves as a critical building block for synthesizing libraries targeting Acetylcholinesterase (AChE) , Urease , and various Kinases .[1] Its structural rigidity and metabolic stability make it an ideal candidate for fragment-based drug design (FBDD), particularly in oncology and antimicrobial research.[1]

Chemical & Physical Characterization[1][2][3][4][5][6]

Identity & Properties

The compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in solution.[1]

| Property | Value |

| IUPAC Name | 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzonitrile |

| Molecular Formula | C₉H₅N₃OS |

| Molecular Weight | 203.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 210–214 °C (Decomposes) |

| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) |

| pKa (Thiol) | ~6.5–7.0 (Estimated) |

| LogP | ~1.82 (Predicted) |

| H-Bond Acceptors | 4 (N, O, S) |

| H-Bond Donors | 1 (Thiol/Thione NH) |

Structural Logic

-

1,3,4-Oxadiazole Ring: Acts as a rigid spacer that orients substituents in a specific vector, often improving metabolic stability over hydrazide precursors.[1]

-

Benzonitrile (m-position): Withdraws electrons, increasing the acidity of the thiol group and enhancing the lipophilicity of the aryl ring.[1] It also serves as a "handle" for further transformation into amines, amides, or tetrazoles.[1]

-

Thiol (-SH): The primary site for derivatization (S-alkylation) to generate thioethers, which are common in bioactive molecules.[1]

Synthetic Pathway & Reaction Logic[1][3][8]

The synthesis of CAS 203268-77-3 follows a robust cyclization pathway starting from 3-cyanobenzoic acid derivatives.[1] The choice of Carbon Disulfide (CS₂) and Potassium Hydroxide (KOH) is critical for the formation of the oxadiazole-2-thiol ring.[1]

Synthesis Workflow (Graphviz)[1]

Figure 1: Step-wise synthetic route from 3-cyanobenzoic acid to the target oxadiazole thiol.

Biomedical Applications & Mechanism[1]

While CAS 203268-77-3 is an intermediate, the 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl motif is a validated pharmacophore in several therapeutic areas.[1]

Validated Targets for Analogs

-

Anticancer (Tubulin Polymerization Inhibitors):

-

Mechanism:[1][2] S-alkylated derivatives of this scaffold bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in HeLa and MCF-7 cell lines.[1]

-

Role of CAS 203268-77-3: Provides the central rigid core that positions the aryl ring and the S-alkyl tail into hydrophobic pockets.[1]

-

-

Enzyme Inhibition (Urease & AChE):

-

Mechanism:[1][2] The oxadiazole nitrogen and the thione sulfur can chelate active site metal ions (e.g., Nickel in Urease) or form H-bonds with catalytic residues in Acetylcholinesterase (AChE).[1]

-

Relevance: Used to design non-covalent inhibitors for H. pylori infections (Urease) and Alzheimer's disease (AChE).[1]

-

-

Antimicrobial Agents:

Pharmacophore Interaction Map

Figure 2: Pharmacophoric interactions of the oxadiazole-thiol scaffold within a theoretical protein binding pocket.[1]

Experimental Protocols

Protocol A: Synthesis of CAS 203268-77-3

Rationale: This protocol ensures high yield by using the xanthate intermediate pathway.[1]

Reagents: 3-Cyanobenzohydrazide (1.0 eq), Carbon Disulfide (CS₂, 2.5 eq), KOH (1.5 eq), Ethanol (95%).[1]

-

Dissolution: Dissolve KOH (0.015 mol) in Ethanol (50 mL) in a round-bottom flask.

-

Addition: Add 3-Cyanobenzohydrazide (0.01 mol) and stir until dissolved.

-

Cyclization: Add Carbon Disulfide (CS₂, 0.025 mol) slowly. The solution may turn yellow/orange.[1]

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the hydrazide is consumed.[1]

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in a minimal amount of water.[1]

-

Precipitation: Acidify the aqueous solution with 10% HCl to pH 2–3. The product will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1]

Protocol B: S-Alkylation (Derivatization)

Rationale: To generate bioactive thioethers for screening.[1]

Reagents: CAS 203268-77-3 (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq), Acetone or DMF.[1]

-

Suspend CAS 203268-77-3 and K₂CO₃ in dry Acetone.

-

Add the alkyl halide (e.g., benzyl bromide) dropwise.[1]

-

Stir at room temperature for 2–4 hours (reaction is usually fast due to the nucleophilic thiolate).

-

Pour into ice water; filter the precipitate.[1]

References

-

Aziz-ur-Rehman, et al. (2011).[1][3] Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. ResearchGate. Link

-

Bondock, S., et al. (2012).[1] Synthesis and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.[1] Link

-

Glomb, T., & Świątek, P. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[1] Link

-

VulcanChem. (2024).[1] Product Data Sheet: this compound. Link[1]

-

Li, P., et al. (2014).[1] Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. PMC. Link

Sources

Technical Guide: Discovery and Synthesis of Novel 1,3,4-Oxadiazole Scaffolds

Executive Summary

The 1,3,4-oxadiazole ring is a privileged structural motif in modern medicinal chemistry, serving as a critical bioisostere for carboxylic acids, esters, and amides.[1][2] Its planar, electron-deficient nature allows it to participate in unique

This guide provides a rigorous technical framework for the rational design and synthesis of 1,3,4-oxadiazole scaffolds. It moves beyond generic textbook descriptions to offer field-validated protocols, mechanistic insights, and "green" oxidative cyclization strategies that are currently reshaping the synthesis landscape.

Part 1: Rational Design & Pharmacophore Modeling

Bioisosteric Utility

In drug design, the 1,3,4-oxadiazole ring is primarily utilized to replace labile ester or amide bonds.[2][3][4] This substitution addresses two common failure points in lead optimization: rapid hydrolytic metabolism and poor solubility .

-

Metabolic Shielding: Unlike esters/amides, the oxadiazole ring is resistant to esterases and amidases, prolonging the half-life (

) of the molecule. -

Lipophilicity Modulation: The ring lowers

compared to carbocycles but maintains enough lipophilicity for cell penetration, often resolving "brick dust" solubility issues. -

Interaction Profile: The Nitrogen atoms at positions 3 and 4 act as weak Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen of the replaced amide.

Structural Logic Flow

The following diagram illustrates the retrosynthetic logic and bioisosteric relationship driving the selection of this scaffold.

Figure 1: Retrosynthetic logic connecting labile precursors to the stable 1,3,4-oxadiazole core.

Part 2: Synthetic Strategies & Mechanisms[5]

Method A: The "Workhorse" – POCl Mediated Cyclodehydration

For robust, large-scale synthesis where functional group tolerance (specifically to acid) is not an issue, the cyclodehydration of 1,2-diacylhydrazines using Phosphorus Oxychloride (POCl

Mechanism: The reaction proceeds via the activation of the carbonyl oxygen by the phosphoryl species, increasing the electrophilicity of the carbon center. This facilitates the intramolecular nucleophilic attack by the adjacent amide nitrogen.

Figure 2: Mechanistic pathway of POCl3-mediated cyclodehydration.

Method B: The "Modern Green" – Iodine-Mediated Oxidative Cyclization

Recent advances favor transition-metal-free oxidative cyclization of acylhydrazones. This method uses molecular Iodine (I

Mechanism:

-

Condensation: Hydrazide + Aldehyde

Acylhydrazone.[5] -

Iodination: The hydrazone NH is iodinated.

-

Cyclization: Intramolecular attack of the carbonyl oxygen onto the imine carbon.

-

Oxidation: Elimination of HI to aromatize the ring.

Part 3: Validated Experimental Protocols

Protocol A: Classical Cyclodehydration (POCl )

Best for: Stable substrates, scale-up, and 2,5-symmetrical derivatives.

Reagents:

-

1,2-Diacylhydrazine (1.0 equiv)

-

Phosphorus Oxychloride (POCl

) (Excess, acts as solvent/reagent) -

Ice water (for quenching)

Step-by-Step:

-

Setup: Place 1,2-diacylhydrazine (e.g., 5 mmol) in a dry Round Bottom Flask (RBF).

-

Addition: Carefully add POCl

(15–20 mL) under a fume hood. Caution: POCl -

Reflux: Heat the mixture to reflux (105°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. The excess POCl

will hydrolyze. -

Isolation: Neutralize the aqueous suspension with solid NaHCO

until pH ~8. The solid precipitate is the crude oxadiazole. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Library generation, diversity (Aldehyde variation), and acid-sensitive substrates.

Reagents:

-

Aryl Hydrazide (1.0 equiv)

-

Aryl Aldehyde (1.0 equiv)

-

Molecular Iodine (I

) (1.1 equiv) -

Potassium Carbonate (K

CO

Step-by-Step:

-

Schiff Base Formation: In a flask, mix the hydrazide (1 mmol) and aldehyde (1 mmol) in Ethanol (5 mL). Reflux for 2 hours to form the acylhydrazone. Evaporate solvent.

-

Cyclization Setup: Dissolve the crude acylhydrazone in DMSO (3 mL).

-

Reagent Addition: Add K

CO -

Reaction: Stir at 100°C for 2–4 hours. The dark iodine color usually fades as the reaction proceeds.

-

Workup: Cool to room temperature. Add 5% Sodium Thiosulfate (Na

S -

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

SO -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Data Presentation & Characterization

Comparison of Methods

| Feature | Method A (POCl | Method B (I |

| Precursors | 1,2-Diacylhydrazines | Aldehyde + Hydrazide |

| Reaction Type | Dehydration | Oxidative Cyclization |

| Conditions | Harsh (Acidic, Reflux) | Mild (Basic, Oxidative) |

| Yield (Avg) | 80–95% | 75–90% |

| Atom Economy | Low (Loss of PO | Moderate |

| Green Score | Poor (Corrosive waste) | High (Metal-free) |

Spectroscopic Signatures

Successful synthesis is confirmed by specific spectral markers.

-

IR Spectroscopy:

-

Disappearance of Carbonyl (

) peak (~1650–1680 cm -

Disappearance of NH/NH

peaks (~3200–3400 cm -

Appearance of C=N stretch of the oxadiazole ring at 1610–1630 cm

. -

Appearance of C-O-C stretch at 1020–1080 cm

.

-

-

1H NMR:

-

Absence of the amide -NH proton (usually broad singlet at 9–11 ppm).

-

Aromatic protons often shift downfield due to the electron-withdrawing nature of the oxadiazole ring.

-

References

-

Vertex AI Search. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [Link]

-

Guin, S., et al. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. Journal of Organic Chemistry. [Link]

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

FDA. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Deep Dive: Tautomerism in 5-Mercapto-1,3,4-Oxadiazole Systems

Executive Summary

The 5-mercapto-1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters. However, its utility is frequently complicated by a fundamental ambiguity: the tautomeric equilibrium between the thiol (SH) and thione (NH) forms.

Contrary to the nomenclature often used in older literature ("5-mercapto"), modern structural analysis (X-ray, DFT, and NMR) overwhelmingly supports the oxadiazoline-2-thione as the dominant tautomer in both the solid state and polar solvents. Understanding this equilibrium is not merely an academic exercise; it dictates the nucleophilic trajectory of the molecule (S-alkylation vs. N-alkylation) and its hydrogen-bonding capacity in protein active sites.

This guide provides a mechanistic breakdown of this system, establishing self-validating protocols for synthesis and characterization.

Part 1: The Mechanistic Basis

The Thione-Thiol Equilibrium

The core of the 1,3,4-oxadiazole-2-thione system involves a proton transfer between the exocyclic sulfur and the ring nitrogen (N3). While the aromaticity of the oxadiazole ring in the thiol form suggests stability, the thione form is thermodynamically preferred due to the strength of the N–H bond and significant resonance stabilization of the thioamide-like moiety.

Thermodynamic Drivers[1]

-

Solid State: The thione form is stabilized by strong intermolecular hydrogen bonding (N–H[2]···S or N–H···N), forming dimers or polymeric chains.

-

Solution Phase: In polar protic solvents (e.g., MeOH, H₂O), the thione form remains dominant, stabilized by solvation of the polar N–H bond. The thiol form is often only transient or present in trace amounts unless trapped by S-alkylation.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the transition state, highlighting the proton transfer mechanism.

Figure 1: The tautomeric equilibrium heavily favors the Thione form due to thioamide resonance stabilization and intermolecular hydrogen bonding.

Part 2: Analytical Validation (The "Trust" Protocol)

Distinguishing between these forms is critical for IP filing and structural validation. You cannot rely on generic names; you must rely on spectral signatures.

Diagnostic Spectral Markers

The following table summarizes the key signals that differentiate the two tautomers.

| Feature | Thione Form (Dominant) | Thiol Form (Rare/Trapped) | Causality |

| IR: S-H Stretch | Absent | Weak band @ 2500–2600 cm⁻¹ | S-H bond is less polar than N-H; absence confirms thione. |

| IR: C=S Stretch | Strong band @ 1100–1300 cm⁻¹ | Absent (C-S single bond) | Diagnostic for the thione C=S double bond character. |

| IR: N-H Stretch | Broad band @ 3100–3400 cm⁻¹ | Absent | Intermolecular H-bonding broadens this signal in thiones. |

| ¹H NMR | Broad singlet (13.0–14.5 ppm) | Sharp singlet (variable) | N-H proton is highly deshielded and exchangeable (D₂O shake). |

| ¹³C NMR (C2) | ~175–185 ppm (C=S) | ~160–165 ppm (C-S) | C=S carbon is significantly more deshielded than C-S-R. |

| X-Ray (C2-S) | 1.65–1.69 Å (Double bond) | 1.72–1.76 Å (Single bond) | Definitive proof of bond order in solid state. |

Part 3: Synthetic Implications & Reactivity

The "Ambident Nucleophile" problem is the primary synthetic challenge. The anion generated from 5-mercapto-1,3,4-oxadiazole can react at the Sulfur (S-alkylation) or the Nitrogen (N-alkylation) .

Reactivity Logic

-

Soft Electrophiles (Alkyl halides): Under standard basic conditions (K₂CO₃/Acetone), reaction occurs almost exclusively at the Sulfur atom (HSAB theory: Soft S attacks Soft C).

-

Hard Electrophiles / Mannich Conditions: Reaction with formaldehyde and amines typically occurs at the Nitrogen , preserving the C=S bond (Mannich bases).

-

Acylation: Can occur at N, but S-acylation is possible depending on steric hindrance.

Visualization: Decision Tree for Functionalization

Figure 2: Reaction pathways are dictated by the Hard-Soft Acid-Base (HSAB) principle. S-alkylation is the standard outcome for alkyl halides.

Part 4: Experimental Protocol

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thione

Objective: Synthesize the core thione scaffold and validate its tautomeric form.

Reagents

-

Benzhydrazide (1.0 eq)

-

Carbon Disulfide (CS₂) (1.5 eq)

-

Potassium Hydroxide (KOH) (1.5 eq)

-

Ethanol (95%)

-

HCl (10%)

Step-by-Step Methodology

-

Formation of Potassium Dithiocarbazinate:

-

Dissolve KOH (0.015 mol) in Ethanol (20 mL) in a round-bottom flask.

-

Add Benzhydrazide (0.01 mol) and stir until dissolved.

-

Critical Step: Add CS₂ (0.015 mol) dropwise at 0–5°C. Stir for 30 mins. A precipitate (potassium salt) may form.

-

Why: Low temperature prevents evaporation of CS₂ and controls the exothermic formation of the intermediate salt.

-

-

Cyclization:

-

Reflux the mixture for 6–8 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization is occurring.

-

Safety: Use a scrubber (NaOH trap) for H₂S.

-

-

Isolation & Acidification:

-

Concentrate the solvent to ~50% volume.

-

Pour the residue into crushed ice/water.

-

Acidify with 10% HCl to pH 2–3.

-

Self-Validation: The solution should turn from clear/yellow to a thick white precipitate. This is the protonated thione form precipitating out of the aqueous phase.

-

-

Purification:

-

Filter the solid, wash with cold water (to remove KCl), and recrystallize from Ethanol.

-

Characterization Checklist (The "Go/No-Go" Decision)

-

Melting Point: Check against literature (typically 215–220°C for phenyl derivative). Sharp MP = Pure.

-

IR Check:

-

Look for C=S at ~1250 cm⁻¹.

-

Pass: No peak at 2550 cm⁻¹ (No SH).

-

Fail: Significant peak at 2550 cm⁻¹ (indicates impurities or incomplete cyclization intermediate).

-

-

Solubility Test: Dissolve in 10% NaOH.

-

Pass: Soluble (formation of Thiolate anion).

-

Fail: Insoluble (indicates failure to form the acidic heterocycle).

-

References

-

Chahkandi, B., et al. (2013).[3] Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. In-depth computational analysis of the thione-thiol energy barriers.[4]

-

Soleiman-Beigi, M., et al. (2018). A novel practical and efficient catalyst-free method for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols.[5][6] Discusses synthesis and solvent effects on tautomerism.

-

Bouchoucha, A., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Provides X-ray and spectroscopic comparisons.

-

Somani, R.R., et al. (2011). Synthesis and anticancer evaluation of new 1,3,4-oxadiazole derivatives.[6][7][8] Demonstrates biological application and characterization of the thione scaffold.

-

Al-Masoudi, N.A., et al. (2011). 1,3,4-Oxadiazole derivatives: Synthesis, characterization, and antimicrobial activity.[6][7][8][9] Validates the S-alkylation pathways.

Sources

- 1. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

Methodological & Application

Application Note: Evaluation of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile as a Scaffold in Oncological Screening

Introduction & Compound Profile

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, acting as a bioisostere for carboxylic acids and esters while offering improved metabolic stability. The specific derivative 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile (hereafter referred to as MO-CN ) represents a critical intermediate in the development of targeted anticancer agents.

The presence of the mercapto (-SH) group at the C5 position allows for thione-thiol tautomerism, facilitating interactions with cysteine-rich domains of enzymes such as EGFR and Tubulin . Simultaneously, the benzonitrile moiety enhances lipophilicity and provides a "cyano-handle" for hydrogen bonding within the ATP-binding pockets of kinases.

This guide details the standardized protocols for solubilization, cytotoxic screening, and mechanistic validation of MO-CN.

Pharmacophore Visualization

The following diagram illustrates the functional regions of MO-CN and their theoretical biological interactions.

Figure 1: Pharmacophore dissection of MO-CN highlighting functional groups critical for anticancer activity.

Pre-Analytical Considerations

Solubility and Stability

The 1,3,4-oxadiazole-2-thiol class is hydrophobic. Improper solubilization is the primary cause of variability in IC50 data.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Calculation: MW ≈ 203.22 g/mol . Dissolve 2.03 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent thiol oxidation to the disulfide dimer.

-

Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Quality Control Check

Before assay use, verify the integrity of the thiol group.

-

Test: Ellman’s Reagent (DTNB) assay.

-

Acceptance Criteria: Free thiol content >95%. If disulfide formation is suspected (precipitate or loss of activity), reduce with TCEP (Tris(2-carboxyethyl)phosphine) before use.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)[2]

Objective: Determine the metabolic inhibitory potential (IC50) of MO-CN against a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).

Scientific Rationale: The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. This correlates with metabolic activity, serving as a proxy for cell viability.

Materials

-

Cell Lines: Adherent cancer cells in log-phase growth.

-

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.

-

Controls:

-

Positive: Doxorubicin or Cisplatin (Standard of Care).

-

Negative:[1] 0.5% DMSO in media.

-

Blank: Media only (no cells).

-

Step-by-Step Methodology

-

Seeding:

-

Harvest cells and dilute to

to -

Seed 100 µL/well into 96-well plates.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of MO-CN in culture media (Range: 0.1 µM to 100 µM).

-

Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.

-

Incubate for 48 to 72 hours .

-

-

MTT Addition:

-

Add 10-20 µL of MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. (Check for purple formazan crystal formation under microscope).

-

-

Solubilization:

-

Carefully aspirate supernatant without disturbing crystals.

-

Add 100 µL DMSO to dissolve formazan.[2]

-

Shake plate on an orbital shaker for 10 minutes.

-

-

Readout:

-

Measure absorbance at 570 nm (reference filter 630 nm).

-

Data Analysis

Calculate % Cell Viability using the formula:

-

Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50 .

Protocol 2: Mechanistic Validation (EGFR Kinase Inhibition)

Objective: Verify if MO-CN acts as an ATP-competitive inhibitor of EGFR (Epidermal Growth Factor Receptor), a common target for oxadiazole derivatives.

Scientific Rationale: The benzonitrile-oxadiazole scaffold mimics the adenine ring of ATP, potentially occupying the hinge region of the kinase domain.

Workflow Diagram

Figure 2: Enzymatic kinase assay workflow for determining EGFR inhibition potency.[3]

Methodology (ADP-Glo™ Kinase Assay)

-

Enzyme Prep: Dilute recombinant EGFR kinase to 0.2 ng/µL in 1x Kinase Reaction Buffer.

-

Compound Addition: Add 1 µL of MO-CN (serial dilutions in DMSO) to a white 384-well plate.

-

Reaction Initiation:

-

Add 2 µL of EGFR enzyme solution.

-

Incubate 10 min (Pre-incubation allows inhibitor binding).

-

Add 2 µL of ATP/Substrate mix (ATP concentration should equal

of the enzyme, typically 10 µM). -

Incubate 60 min at Room Temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).

-

Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Incubate 30 min.

-

-

Measurement: Read Luminescence (RLU). Lower signal = Higher inhibition.

Protocol 3: Apoptosis Induction (Annexin V / PI Staining)

Objective: Distinguish between cytotoxic necrosis and programmed cell death (apoptosis).

Scientific Rationale: 1,3,4-oxadiazoles often induce apoptosis via the mitochondrial pathway (Bax upregulation). Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains permeable nuclei (late apoptosis/necrosis).

Methodology

-

Treatment: Treat

cells with MO-CN at the determined IC50 concentration for 24 hours. -

Harvesting: Collect cells (including floating cells) and wash 2x with cold PBS.

-

Staining:

-

Resuspend in 100 µL 1x Annexin-binding buffer.

-

Add 5 µL FITC-Annexin V and 5 µL PI.

-

Incubate 15 min at RT in the dark.

-

-

Flow Cytometry: Add 400 µL buffer and analyze immediately.

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Data Summary Template

When reporting results for MO-CN, use the following standardized table format to ensure comparability across studies.

| Assay Type | Cell Line / Target | Parameter | Result (Mean ± SD) | Reference Standard |

| Cytotoxicity | MCF-7 (Breast) | IC50 (µM) | [Enter Data] | Doxorubicin: ~0.5 µM |

| Cytotoxicity | A549 (Lung) | IC50 (µM) | [Enter Data] | Cisplatin: ~12 µM |

| Cytotoxicity | Hek293 (Normal) | IC50 (µM) | [Enter Data] | (Assess Selectivity) |

| Mechanism | EGFR Kinase | IC50 (nM) | [Enter Data] | Erlotinib: ~2 nM |

| Apoptosis | MCF-7 (24h) | % Apoptotic | [Enter Data] | Untreated: <5% |

References

-

Ahsan, M. J., et al. (2021). "1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review." Biointerface Research in Applied Chemistry.

-

Bhanushali, et al. (2017).[4] "5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives as potential VEGFR-2 inhibitors." Journal of Molecular Structure.

-

Nath, P., et al. (2025).[1] "Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR."[1] ChemistrySelect.

-

Abcam Protocols. "MTT Assay Protocol for Cell Viability." Abcam.

-

Promega Technical Manual. "ADP-Glo™ Kinase Assay Systems." Promega.

Sources

Application Notes & Protocols: Mercapto-Oxadiazoles as Versatile Enzyme Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-substituted-1,3,4-oxadiazole-2-thiols, a class of heterocyclic compounds demonstrating significant potential as enzyme inhibitors. We will delve into their synthesis, mechanisms of action, and applications against key enzymatic targets, supported by detailed experimental protocols.

Introduction: The 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups.[1] The introduction of a mercapto (-SH) group at the 2-position transforms the molecule into a thione tautomer, which is crucial for its biological activity.[2] This functional group often acts as a key pharmacophore, capable of forming hydrogen bonds and, most notably, coordinating with metal ions present in the active sites of many enzymes.[3] This unique characteristic has led to the development of mercapto-oxadiazole derivatives as potent inhibitors for a wide range of enzymes, including urease, carbonic anhydrase, and various enzymes implicated in cancer.[4][5][6]

General Synthesis Pathway

The most common and efficient method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide.[2] The process begins with an aromatic carboxylic acid and proceeds through a few straightforward steps, making this scaffold highly accessible for derivatization and structure-activity relationship (SAR) studies.

The general workflow is as follows:

-

Esterification: The starting carboxylic acid is converted to its corresponding ester.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the crucial acid hydrazide intermediate.

-

Cyclization: The acid hydrazide is treated with carbon disulfide in the presence of a strong base, typically potassium hydroxide, to facilitate the cyclization and formation of the oxadiazole ring.[2][3]

-

Acidification: The final step involves acidifying the reaction mixture to yield the 5-substituted-1,3,4-oxadiazole-2-thiol product.[2]

Caption: General synthetic workflow for 1,3,4-oxadiazole-2-thiol derivatives.

Application Note I: Urease Inhibition

Scientific Context: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[6][7] In humans, its activity, particularly from Helicobacter pylori, is strongly linked to gastric ulcers and other gastrointestinal diseases by neutralizing stomach acid.[7] Therefore, urease inhibitors are of significant therapeutic interest. Mercapto-oxadiazoles have emerged as a highly potent class of urease inhibitors, with their mechanism often attributed to the thiol group coordinating with the two nickel ions in the enzyme's active site, thereby disrupting its catalytic function.[7]

Performance Data: Numerous studies have demonstrated the potent urease inhibitory activity of various mercapto-oxadiazole derivatives. The inhibitory concentration (IC₅₀) values often surpass that of the standard inhibitor, thiourea.

| Compound ID / Description | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 4j (4-chlorobenzyl derivative) | Jack Bean Urease | 1.15 ± 0.2 | [6] |

| Compound 6c (dichloro-substituted) | Urease | 9.90 ± 1.92 | [7] |

| Compound 3k (4-chlorophenyl, 4-hydroxyphenyl) | Jack Bean Urease | 9.45 ± 0.05 | [8] |

| Flurbiprofen-derived Compound 30 | Urease | 18.92 ± 0.61 | [8] |

| Flurbiprofen-derived Compound 20 | Urease | 12 ± 0.9 | [9] |

| Thiourea (Standard) | Jack Bean Urease | 21.14 - 22.80 | [7][8][9] |

Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol outlines a reliable method for determining the urease inhibitory activity of test compounds by quantifying ammonia production.

A. Reagents & Materials:

-

Jack Bean Urease (Sigma-Aldrich)

-

Urea solution (100 mM)

-

Phosphate Buffer (100 mM, pH 7.0)

-

Test Compounds (dissolved in DMSO, various concentrations)

-

Thiourea (Standard Inhibitor, dissolved in DMSO)

-

Phenol Reagent: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside

-

Alkali Reagent: 0.5% (w/v) sodium hydroxide, 0.1% sodium hypochlorite

-

96-well microplate

-

Microplate reader

B. Experimental Workflow:

Caption: Step-by-step workflow for the in vitro urease inhibition assay.

C. Detailed Procedure:

-

Preparation: In a 96-well plate, add 25 µL of Jack Bean Urease solution, 55 µL of phosphate buffer, and 5 µL of the test compound (or standard/DMSO for control).

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 15 µL of urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Color Development: To quantify the ammonia produced, stop the reaction and initiate color development by adding 40 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.

-

Final Incubation: Incubate for an additional 10 minutes at 37°C to allow for the formation of the indophenol blue complex.

-

Measurement: Read the absorbance at 630 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

-

IC₅₀ Determination: Test a range of compound concentrations and plot the % inhibition against the logarithm of the concentration. Use non-linear regression analysis to determine the IC₅₀ value.

Application Note II: Carbonic Anhydrase Inhibition

Scientific Context: Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[4][10] Tumor-associated isoforms like CA IX are particularly attractive targets for anticancer drug development.[4] Mercapto-oxadiazoles act as CA inhibitors by coordinating the catalytically essential Zn(II) ion in the active site via their deprotonated thiol group, disrupting the enzyme's function.[4]

Performance Data: Mercapto-oxadiazole derivatives have shown potent inhibitory activity against various CA isoforms, with some exhibiting low micromolar or even sub-micromolar efficacy.

| Compound ID / Description | Target Isoform(s) | Inhibition Constant (Kᵢ) or IC₅₀ (µM) | Reference |

| 4-(4-halogenophenylsulfonyl) derivatives | CA I, II, IX | Low micromolar range (Kᵢ) | [4] |

| 3-phenyl-β-alanine hybrid 4a | CA-II | 12.1 ± 0.86 (IC₅₀) | [10] |

| 3-phenyl-β-alanine hybrid 4c | CA-II | 13.8 ± 0.64 (IC₅₀) | [10] |

| 3-pyridine substituted analogue 7g | Carbonic Anhydrase | 0.1 (IC₅₀) | [11] |

| Acetazolamide (Standard) | Carbonic Anhydrase | 1.1 ± 0.1 (IC₅₀) | [11] |

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

This protocol measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which is a widely accepted method for screening inhibitors.

A. Reagents & Materials:

-

Human Carbonic Anhydrase II (or other isoforms)

-

Tris-HCl Buffer (50 mM, pH 7.4)

-

p-Nitrophenyl Acetate (p-NPA) solution (in acetonitrile)

-

Test Compounds (dissolved in DMSO)

-

Acetazolamide (Standard Inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 400 nm

B. Detailed Procedure:

-

Setup: To the wells of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (or standard/DMSO), and 20 µL of the CA enzyme solution.

-

Pre-incubation: Allow the plate to pre-incubate at room temperature for 10 minutes to facilitate enzyme-inhibitor binding.

-

Reaction Initiation: Start the reaction by adding 20 µL of the p-NPA substrate solution to each well. The final volume should be 200 µL.

-

Measurement: Immediately measure the change in absorbance at 400 nm over a period of 5-10 minutes. The rate of p-nitrophenol formation is directly proportional to the enzyme's esterase activity.

-

Data Analysis: Determine the initial reaction velocity (V₀) for the control and inhibited reactions from the linear portion of the absorbance vs. time plot.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound.

-

IC₅₀ Determination: As with the urease assay, determine the IC₅₀ value by plotting % inhibition versus the log of the inhibitor concentration and applying a non-linear regression fit.

Understanding the Mechanism of Inhibition

Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical step in characterizing an inhibitor. This is typically achieved through kinetic studies where the substrate concentration is varied in the presence of a fixed inhibitor concentration. Plotting the data using a Lineweaver-Burk (double reciprocal) plot can help visualize the inhibition type.

Sources

- 1. ijper.org [ijper.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 2-mercapto-1,3,4-oxadiazole derivatives as potent urease inhibitors: In vitro and in silico investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel flurbiprofen clubbed oxadiazole derivatives as potential urease inhibitors and their molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Design of Antifungal Agents Based on 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unique mechanisms of action. The heterocyclic 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antifungal effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile, as a foundational scaffold for the design and development of new antifungal therapeutics. We present detailed protocols for its synthesis, in vitro and in vivo evaluation, and preliminary mechanism of action studies, underpinned by a rationale-driven approach to experimental design.

Introduction: The Rationale for Targeting Fungal Pathogens with a Novel Scaffold

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[4][5] The current antifungal arsenal is limited, and its efficacy is increasingly compromised by the emergence of resistant strains.[4] The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention due to its diverse biological activities, which include antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][6] The inclusion of a mercapto group at the 5-position and a benzonitrile moiety at the 2-position of the oxadiazole ring in this compound (herein referred to as OMBCN ) creates a molecule with significant potential for antifungal activity. The nitrile group is a key functional group in drug design, known for its ability to form strong interactions with biological targets.[7] This guide outlines the strategic application of OMBCN in the discovery of next-generation antifungal agents.

Synthesis and Characterization of this compound (OMBCN)

The synthesis of OMBCN is a straightforward process that can be readily adapted for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The general synthetic route involves the conversion of a commercially available starting material, 3-cyanobenzoic acid, to its corresponding acid hydrazide, followed by cyclization with carbon disulfide.[8][9][10]

Synthetic Protocol

Step 1: Synthesis of 3-Cyanobenzohydrazide

-

To a solution of 3-cyanobenzoic acid (1 eq.) in methanol, add concentrated sulfuric acid (0.1 eq.) dropwise at 0°C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-cyanobenzoate.

-

To a solution of methyl 3-cyanobenzoate (1 eq.) in ethanol, add hydrazine hydrate (3 eq.) and reflux for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain 3-cyanobenzohydrazide.

Step 2: Synthesis of this compound (OMBCN)

-

Dissolve 3-cyanobenzohydrazide (1 eq.) and potassium hydroxide (1.5 eq.) in absolute ethanol.

-

Add carbon disulfide (1.5 eq.) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 10-14 hours, during which the evolution of hydrogen sulfide gas may be observed.[8]

-

Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford pure OMBCN.

Characterization

The synthesized OMBCN should be characterized using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -SH, C=N, C≡N).

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

In Vitro Antifungal Activity Assessment

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[11][12]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[11][13]

Protocol:

-

Preparation of Fungal Inoculum: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Preparation of Drug Dilutions: Prepare a stock solution of OMBCN in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 1%.

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well. Include a positive control (fungus without drug) and a negative control (medium only). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of OMBCN at which no visible growth is observed.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.[5]

Protocol:

-

Following MIC determination, take an aliquot from each well showing no visible growth.

-

Plate the aliquots onto drug-free agar plates.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of OMBCN from which no fungal colonies grow on the agar plate.

Time-Kill Kinetic Assay

This assay provides insights into the fungistatic or fungicidal nature of the compound over time.[4][5]

Protocol:

-

Prepare flasks containing RPMI-1640 medium with OMBCN at concentrations corresponding to 1x, 2x, and 4x the MIC.

-

Inoculate the flasks with a standardized fungal suspension. Include a drug-free control.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions and plate on agar to determine the number of colony-forming units (CFU/mL).

-

Plot log10 CFU/mL versus time to generate the time-kill curve. A ≥3-log10 decrease in CFU/mL is indicative of fungicidal activity.

In Vivo Efficacy Evaluation

Animal models are crucial for assessing the therapeutic potential of a new antifungal agent under physiological conditions.[14][15][16]

Murine Model of Systemic Candidiasis

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.

-

Infection: Inject a standardized inoculum of Candida albicans intravenously.

-

Treatment: Administer OMBCN (at various doses) and a vehicle control intraperitoneally or orally, starting 24 hours post-infection, once or twice daily for a specified duration. Include a positive control group treated with a standard antifungal like fluconazole.

-

Efficacy Assessment: Monitor the survival of the mice daily. At the end of the study, euthanize the surviving animals and harvest target organs (e.g., kidneys, spleen).

-

Fungal Burden Determination: Homogenize the organs and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue). A significant reduction in fungal burden compared to the vehicle control indicates in vivo efficacy.

Elucidating the Mechanism of Action

Understanding the mechanism of action is critical for drug development. Based on the known targets of other oxadiazole-containing antifungals, several pathways can be investigated.[1][17]

Ergosterol Biosynthesis Inhibition Assay

Many azole antifungals target the lanosterol 14α-demethylase (CYP51) enzyme in the ergosterol biosynthesis pathway.[18]

Protocol:

-

Treat fungal cells with OMBCN at sub-MIC concentrations.

-

Extract the sterols from the fungal cells.

-

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

-

A decrease in ergosterol levels and an accumulation of lanosterol would suggest inhibition of CYP51.

Thioredoxin Reductase (Trr1) Inhibition Assay

Trr1 is a key enzyme in fungal oxidative stress response and has been identified as a target for some oxadiazole derivatives.[1][17]

Protocol:

-

Purify the Trr1 enzyme from the target fungus.

-

Perform an in vitro enzyme inhibition assay using a colorimetric substrate (e.g., DTNB).

-

Measure the reduction of the substrate in the presence and absence of OMBCN to determine its inhibitory activity.

Structure-Activity Relationship (SAR) Studies

A systematic modification of the OMBCN scaffold can lead to the identification of more potent and selective antifungal agents.[19][20][21]

Strategy:

-

Modification of the Benzonitrile Ring: Synthesize analogues with different substituents (electron-donating and electron-withdrawing groups) at various positions of the phenyl ring to probe the electronic and steric requirements for activity.

-

Modification of the Mercapto Group: Alkylate the thiol group to explore the impact of lipophilicity and steric bulk on antifungal potency.

-

Bioisosteric Replacement: Replace the benzonitrile moiety with other aromatic or heteroaromatic rings to explore different binding interactions.

Data Presentation and Visualization

Table 1: In Vitro Antifungal Activity of OMBCN and Analogues

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| OMBCN | C. albicans ATCC 90028 | ||

| Analogue 1 | C. albicans ATCC 90028 | ||

| Analogue 2 | C. albicans ATCC 90028 | ||

| Fluconazole | C. albicans ATCC 90028 | ||

| OMBCN | A. fumigatus ATCC 204305 | ||

| Analogue 1 | A. fumigatus ATCC 204305 | ||

| Analogue 2 | A. fumigatus ATCC 204305 | ||

| Amphotericin B | A. fumigatus ATCC 204305 |

Diagrams

Caption: Synthetic workflow for OMBCN.

Caption: Antifungal evaluation workflow.

Conclusion

This compound represents a promising starting point for the development of novel antifungal agents. Its straightforward synthesis allows for the generation of diverse chemical libraries amenable to SAR studies. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of OMBCN and its derivatives, from initial in vitro screening to in vivo efficacy and mechanism of action studies. By following these methodologies, researchers can systematically explore the potential of this scaffold and contribute to the discovery of new and effective treatments for life-threatening fungal infections.

References

-

Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Frontiers in Microbiology. Retrieved February 12, 2026, from [Link]

-

Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (n.d.). ASM Journals. Retrieved February 12, 2026, from [Link]

-

Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. (n.d.). Creative Biolabs. Retrieved February 12, 2026, from [Link]

-

1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (n.d.). Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

Overview of in vivo models for assessing efficacy of antifungal drugs... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Oxford Academic. Retrieved February 12, 2026, from [Link]

-

Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (n.d.). ASM Journals. Retrieved February 12, 2026, from [Link]

-

Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

(PDF) Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Structure-activity relationship of the compounds 1–24. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

-

This compound 95+%. (n.d.). Howei Pharm. Retrieved February 12, 2026, from [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and antifungal activity of 3-(1,3,4-oxadiazol-5-yl)-indoles and 3-(1,3,4-oxadiazol-5-yl)methyl-indoles. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Frontiers in Microbiology. Retrieved February 12, 2026, from [Link]

-

New 5-Substituted 2-Mercapto-1,3,4-Oxadiazoles, Intermediates in the Synthesis of 5-Substituted 4H-4-Amino-3-Mercapto-1,2,4-Triazoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile Synthesis

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: OXD-CN-001 Subject: Optimization of Yield, Purity, and Nitrile Stability

Core Directive & Scope

Welcome to the technical support hub for 1,3,4-oxadiazole synthesis. You are likely encountering issues with the cyclization of 3-cyanobenzohydrazide using carbon disulfide (

This specific target molecule, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile , presents a unique "dual-threat" challenge:

-

The Thiol/Thione Equilibrium: The 5-position mercapto group exists in equilibrium with its thione tautomer (oxadiazoline-5-thione), complicating solubility and spectral analysis.

-

The Nitrile Fragility: The meta-cyano group (-CN) on the benzene ring is susceptible to hydrolysis (converting to amide or carboxylic acid) under the very basic/acidic conditions required to form the oxadiazole ring.

This guide moves beyond standard textbook recipes to address the specific kinetic and thermodynamic controls necessary to preserve the nitrile while driving the cyclization to completion.

The Synthesis Engine: Mechanism & Pathway[1]

To troubleshoot, you must visualize the invisible. The reaction proceeds through a dithiocarbazate salt intermediate before ring closure.

Key Insight: The reaction is driven by the elimination of hydrogen sulfide (

Figure 1: Reaction logic flow. Note that the product remains in solution as a salt until the final acidification step.

Troubleshooting Guide (Q&A Format)

Q1: My yield is low (<40%), and the filtrate is still yellow. What happened?

-

Diagnosis: Incomplete acidification or "Salt Trapping."

-

The Science: The product is an acidic thiol (

). In the reaction mixture (pH > 10), it exists as the soluble potassium salt. If you only neutralize to pH 7, the product remains dissolved. -

Fix: You must acidify to pH 2–3 . The product will crash out as a white/pale yellow solid.

-

Check: Add acid dropwise until the solution turns clear/cloudy and a heavy precipitate forms. Do not stop at neutral pH.

Q2: The product has a melting point 10°C lower than reported, and the IR shows a broad peak at 3300-3400 cm⁻¹. Is it wet?

-

Diagnosis: Nitrile Hydrolysis (The "Silent Killer").

-

The Science: You likely hydrolyzed the -CN group to an amide (-CONH2) or acid (-COOH). This happens if you refluxed too long in aqueous base or used a base that was too strong (like 20% NaOH) without controlling the temperature.

-

Fix:

Q3: The product is sticky and smells strongly of sulfur.

-

Diagnosis: Elemental Sulfur Contamination or Oligomerization.

-

The Science: Excess

can decompose to elemental sulfur, which co-precipitates. Alternatively, oxidative coupling (disulfide formation) can occur if the thiol is exposed to air in basic solution for too long. -

Fix:

-

Wash with CS2: Wash the crude solid with cold carbon disulfide (caution: flammability/toxicity) or ether to remove elemental sulfur.

-

Recrystallization: Recrystallize from Ethanol/Water (8:2). Dissolve in hot ethanol, filter hot (removes sulfur), then add water to turbidity and cool.

-

Q4: Can I use Pyridine instead of Ethanol?

-

Answer: Yes, but proceed with caution.

-

Pros: Pyridine acts as both solvent and base, often improving yields for stubborn substrates.

-

Cons: It is harder to remove (high boiling point, smell) and can be difficult to dry completely. Traces of pyridine can interfere with biological assays. For the nitrile-bearing substrate, Ethanol is preferred for easier purification.

Optimized Protocol: The "Nitrile-Safe" Method

This protocol is designed to maximize yield while protecting the cyano group.

Reagents:

-

3-Cyanobenzohydrazide (1.0 eq)

-

Carbon Disulfide (

) (2.5 eq) — Excess drives equilibrium -

Potassium Hydroxide (KOH) (1.1 eq) — Slight excess only

-

Ethanol (Absolute) — Solvent

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.1 eq of KOH in absolute ethanol (10 mL/g of hydrazide).

-

Addition: Add 1.0 eq of 3-Cyanobenzohydrazide. Stir at room temperature for 15 mins.

-

Checkpoint: The solution may turn yellow; this is normal.

-

-

Injection: Add 2.5 eq of

-

Safety: Do this in a fume hood.

is highly flammable and toxic.

-

-

Reflux: Heat to reflux (

) for 4–6 hours .-

Monitoring: Check TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the hydrazide spot. Do not overnight reflux (risks nitrile hydrolysis).

-

-

Concentration: Distill off excess

and reduce ethanol volume by 50% using a rotary evaporator. -

Quench & Precipitation (The Critical Step):

-

Dilute the residue with ice-cold water.

-

Acidify dropwise with 10% HCl to pH 2–3 while stirring vigorously.

-

Observation: A solid should precipitate immediately.

-

-

Purification:

-

Filter the solid.[2] Wash with cold water (removes salts) and then a small amount of cold ether (removes sulfur).

-

Recrystallization: Dissolve in minimum boiling ethanol. Add warm water dropwise until faint turbidity appears. Cool to 4°C.

-

Data Summary & Specifications

| Parameter | Specification / Target | Notes |

| Appearance | White to pale yellow crystalline solid | Dark yellow/orange indicates oxidation or impurities. |

| Yield (Target) | 75% – 85% | <50% suggests loss during acidification. |

| Melting Point | 160–165°C (Derivative dependent) | Sharp range (<2°C) indicates high purity. |

| IR (Key Bands) | CN: ~2230 cm⁻¹ (Sharp)SH: ~2550-2600 cm⁻¹ (Weak)C=N: ~1610 cm⁻¹ | Absence of CN peak means hydrolysis occurred. |

| Solubility | Soluble in DMSO, DMF, warm Ethanol.Insoluble in Water. | Dissolves in 10% NaOH (forming thiolate salt). |

References

-

Synthesis of 1,3,4-oxadiazole-2-thiols via

cyclization: -

General Mechanism & Tautomerism

-

Purification & Characterization

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. jchemrev.com [jchemrev.com]

- 8. mdpi.com [mdpi.com]

- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for Efficient 1,3,4-Oxadiazole Synthesis

Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common hurdles and optimize your synthetic routes for higher yields and purity.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues encountered during the synthesis of 1,3,4-oxadiazoles, providing potential causes and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | - Inefficient Cyclodehydration: The final ring-closing step is often the rate-limiting step.[1] - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst choice can hinder the reaction.[1] - Decomposition: Harsh reagents or high temperatures may degrade starting materials or the product.[2][3] - Poor Quality Starting Materials: Impurities in hydrazides or carboxylic acids can interfere with the reaction.[1] | - Choice of Dehydrating Agent: For the cyclodehydration of diacylhydrazines, strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride are often effective.[1][2][4][5] - Catalyst Screening: Experiment with different catalysts. For example, Lewis acids like ZnCl₂ have been shown to catalyze one-pot syntheses effectively. For oxidative cyclizations, systems like Fe(III)/TEMPO or iodine-mediated protocols can be efficient.[6][7] - Solvent Optimization: Aprotic polar solvents such as DMF or DMSO can facilitate the reaction, especially in base-mediated syntheses.[1][4] - Temperature Control: Heating is typically required for cyclodehydration.[1] Optimize the temperature to ensure complete reaction without causing degradation. Microwave irradiation can sometimes offer a significant rate enhancement.[4][8] |

| Significant Side Product Formation | - Formation of 1,2-Diacylhydrazide Intermediate: In one-pot syntheses from carboxylic acids, the formation of a stable 1,2-diacylhydrazide can be a significant side reaction.[1] - Thiadiazole Impurities: When using sulfur-containing reagents (e.g., from thiosemicarbazide precursors), the formation of 1,3,4-thiadiazoles is a common side product.[3] - Incomplete Reaction: Unreacted starting materials or intermediates can complicate purification. | - One-Pot Procedure Optimization: In one-pot syntheses, carefully optimize catalyst loading and base equivalents to minimize the formation of diacyl hydrazide intermediates.[1] - Alternative Starting Materials: To avoid thiadiazole formation, consider cyclodesulfurization of thiosemicarbazides using reagents like tosyl chloride or TBTU, which can favor the oxadiazole product.[6][9] - Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time and prevent the formation of degradation products.[1][2] |

| Difficulty with Specific Substrates | - Steric Hindrance: Bulky substituents on the starting materials can slow down the reaction. - Electronic Effects: Electron-withdrawing or electron-donating groups can influence the reactivity of the starting materials and the stability of intermediates.[10] | - Catalyst Choice Based on Substrate: For sterically hindered substrates, a more active catalyst system may be required. For substrates with sensitive functional groups, milder reaction conditions and catalysts are preferable. - Understanding Reaction Mechanism: A positive ρ value in a Hammett plot suggests a negative charge buildup in the transition state of the rate-limiting step, which is accelerated by electron-withdrawing groups (EWGs).[10] Conversely, a negative ρ value indicates a positive charge buildup, which is accelerated by electron-donating groups (EDGs).[10] This understanding can guide the choice of substrates and reaction conditions. |

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for 1,3,4-oxadiazole synthesis?

The most prevalent methods for synthesizing the 1,3,4-oxadiazole ring involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.[11] Therefore, common starting materials include:

-

Carboxylic acids and acylhydrazides[4]

-

Aldehydes and acylhydrazides (to form acylhydrazones in situ)[4]

-

Thiosemicarbazides[12]

-

Semicarbazones[12]

Q2: How do I choose the right dehydrating agent for the cyclization of a diacylhydrazine?

The choice of dehydrating agent is critical for efficient cyclization.[1] Commonly used and effective reagents include:

-

Triflic anhydride [1]

The selection often depends on the specific substrate and the desired reaction conditions (e.g., temperature, solvent).

Q3: Are there metal-free catalytic options for 1,3,4-oxadiazole synthesis?

Yes, several metal-free catalytic systems have been developed. Iodine-mediated oxidative cyclization is a popular and efficient method.[6][7] For instance, the condensation of semicarbazide with aldehydes followed by I₂-mediated oxidation provides 2-amino-substituted 1,3,4-oxadiazoles.[12] Additionally, reagents like tosyl chloride in the presence of pyridine can mediate the cyclization of thiosemicarbazides.[6]

Q4: Can I synthesize 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot reaction?

Yes, one-pot syntheses are highly desirable for their efficiency. A common approach involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP), followed by an in-situ copper-catalyzed coupling with an aryl iodide to yield 2,5-disubstituted 1,3,4-oxadiazoles.[6] Another method utilizes a catalytic amount of Cu(OTf)₂ for the imine C-H functionalization of N-arylidenearoylhydrazide.[7]

Q5: What is the role of a base in 1,3,4-oxadiazole synthesis?

In many synthetic routes, a base is crucial. For instance, in reactions starting from acyl hydrazides and carbon disulfide to form 5-substituted-1,3,4-oxadiazole-2-thiols, a base like potassium hydroxide is required.[7] In base-mediated syntheses, inorganic bases such as NaOH or KOH in a solvent like DMSO have proven effective.[1] The base can act as a catalyst or a proton scavenger, depending on the specific reaction mechanism.

Experimental Workflow and Logic Diagrams

To further aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for catalyst screening and a decision-making process for troubleshooting low yields.

Caption: A generalized workflow for screening and identifying the optimal catalyst for a specific 1,3,4-oxadiazole synthesis.

Caption: A troubleshooting decision tree for diagnosing and resolving low product yield in 1,3,4-oxadiazole synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydrative Cyclization of Diacylhydrazines

This protocol describes a general procedure using a strong dehydrating agent.

-

Preparation of Diacylhydrazine: If not commercially available, the diacylhydrazine intermediate is synthesized by reacting an acylhydrazide with a carboxylic acid or acid chloride.

-

Cyclization:

-

To a solution of the diacylhydrazine (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, 10 mL), add the dehydrating agent (e.g., POCl₃, 1.5 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: One-Pot Synthesis of 2-Amino-1,3,4-Oxadiazoles via Iodine-Mediated Oxidative Cyclization

This protocol is adapted from a metal-free approach.[12]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), semicarbazide hydrochloride (1.2 mmol), and an appropriate solvent (e.g., ethanol).

-

Condensation: Stir the mixture at room temperature for 1-2 hours to form the semicarbazone intermediate.

-

Oxidative Cyclization: Add iodine (I₂) (1.5 mmol) and a base (e.g., potassium carbonate, 2.0 mmol) to the reaction mixture.

-